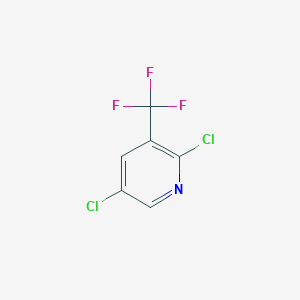

2,5-Dichloro-3-(trifluoromethyl)pyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,5-dichloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVBTOGZRGRJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453042 | |

| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70158-59-7 | |

| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 2,5-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-3-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of numerous agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring both chloro and trifluoromethyl groups, imparts desirable properties to the final active ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to this key building block, including detailed experimental protocols and an in-depth analysis of the reaction mechanisms. The information is presented to aid researchers and professionals in the development and optimization of synthetic strategies for this important compound.

Introduction

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal and agricultural chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of molecules. This compound serves as a crucial precursor for the synthesis of various commercial products. A thorough understanding of its synthesis is therefore of significant industrial and academic importance. This guide will explore the most relevant and practiced synthetic methodologies.

Synthetic Routes and Methodologies

Several distinct synthetic pathways to this compound have been developed, each with its own set of advantages and challenges. The most prominent methods include a two-step synthesis via a hydrazine intermediate, direct vapor-phase chlorination, and a multi-step approach involving side-chain chlorination followed by fluorination.

Synthesis via Hydrazine Intermediate

This method proceeds in two main steps: the regioselective reaction of a polychlorinated pyridine with hydrazine, followed by an oxidative deamination.

Experimental Protocol:

-

Step 1: Synthesis of 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine.

-

To a solution of 2,3,6-trichloro-5-(trifluoromethyl)pyridine in a suitable inert organic solvent such as 2-propanol, an acid acceptor base like triethylamine is added at room temperature (approximately 25°C).

-

Hydrazine hydrate is then added slowly while maintaining the temperature at 25°C with cooling.

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

The intermediate product, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, can be isolated and purified by conventional methods.

-

-

Step 2: Synthesis of this compound.

-

The intermediate from Step 1 is suspended in a solvent like dichloromethane.

-

An aqueous solution of an oxidizing agent, typically a hypochlorite salt such as sodium hypochlorite, is added to the suspension. The pH is maintained in the alkaline range (pH > 7.0).

-

The reaction is carried out at a controlled temperature, for instance, between 10°C and 40°C.

-

After the reaction is complete, the excess oxidizing agent is quenched, and the aqueous phase is often acidified before separation.

-

The final product is isolated from the organic phase and can be purified by distillation under reduced pressure.

-

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Hydrazination | ||

| Starting Material | 2,3,6-trichloro-5-(trifluoromethyl)pyridine | [1] |

| Reagents | Hydrazine hydrate, Triethylamine | [1] |

| Solvent | 2-Propanol | [1] |

| Temperature | 15°C to 80°C | [1] |

| Step 2: Oxidation | ||

| Starting Material | 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine | [1] |

| Reagent | Sodium hypochlorite | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | 10°C to 40°C | [1] |

| Yield | Good | [1] |

Multi-step Synthesis via Chlorination and Fluorination

This widely used industrial method involves the initial chlorination of a picoline derivative, followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group.

Experimental Protocol:

-

Step 1: Side-chain Chlorination.

-

2-Chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine is subjected to radical chlorination using chlorine gas.

-

The reaction is typically initiated by UV light or a radical initiator and is carried out in the liquid phase.

-

This step yields 2-chloro-5-(trichloromethyl)pyridine.

-

-

Step 2: Ring Chlorination.

-

The 2-chloro-5-(trichloromethyl)pyridine is then chlorinated on the pyridine ring.

-

This electrophilic substitution is catalyzed by a Lewis acid, such as antimony trichloride (SbCl₃), at elevated temperatures.

-

The product of this step is 2,3-dichloro-5-(trichloromethyl)pyridine.

-

-

Step 3: Fluorination.

-

The trichloromethyl group of 2,3-dichloro-5-(trichloromethyl)pyridine is converted to a trifluoromethyl group via a halogen exchange reaction.

-

This is typically achieved by heating with anhydrous hydrogen fluoride (HF) at high temperatures and pressures, often in the presence of a catalyst like iron(III) chloride (FeCl₃).

-

Quantitative Data:

| Parameter | Value | Reference |

| Step 2: Ring Chlorination | ||

| Starting Material | 2-chloro-5-(trichloromethyl)pyridine | [2] |

| Reagent | Chlorine gas | [2] |

| Catalyst | Antimony trichloride | [2] |

| Temperature | Not specified | |

| Step 3: Fluorination | ||

| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | |

| Reagent | Anhydrous Hydrogen Fluoride (HF) | |

| Catalyst | Iron(III) chloride (optional) | |

| Temperature | >300°C (vapor phase) | [3][4] |

| Pressure | Elevated |

Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine

This method involves the direct chlorination of 3-(trifluoromethyl)pyridine in the gas phase at high temperatures.

Experimental Protocol:

-

3-(Trifluoromethyl)pyridine and chlorine gas are introduced into a reactor at elevated temperatures.

-

The reaction produces a mixture of chlorinated isomers, including this compound.

-

The desired product must be separated from the other isomers, which can be a significant drawback of this method.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)pyridine | [1] |

| Reagent | Chlorine gas | [1] |

| Phase | Vapor | [1] |

| Yield of desired product | 10% of the product mixture | [1] |

Reaction Mechanisms

A deeper understanding of the reaction mechanisms is crucial for process optimization and troubleshooting.

Mechanism of the Hydrazine Route

The first step of this synthesis is a nucleophilic aromatic substitution (SNAE) . Hydrazine, a potent nucleophile, attacks the electron-deficient pyridine ring, which is activated by the electron-withdrawing trifluoromethyl group and chloro substituents. The substitution occurs preferentially at the 6-position of 2,3,6-trichloro-5-(trifluoromethyl)pyridine.

The second step involves the oxidation of the hydrazino group . Hypochlorite is a strong oxidizing agent that converts the hydrazino group into a diazonium-like intermediate, which readily eliminates nitrogen gas to yield the final product.

Caption: Reaction pathway for the synthesis via a hydrazine intermediate.

Mechanism of the Chlorination and Fluorination Route

The side-chain chlorination of methylpyridines proceeds via a free-radical mechanism . The reaction is initiated by the homolytic cleavage of chlorine molecules into chlorine radicals, typically by UV irradiation. These radicals then abstract a hydrogen atom from the methyl group, generating a benzyl-like radical, which then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction.

The subsequent ring chlorination is an electrophilic aromatic substitution . The Lewis acid catalyst, such as SbCl₃, polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic. This electrophile is then attacked by the electron-rich (relative to the deactivated ring) positions of the pyridine ring.

The final fluorination step is a halogen exchange reaction , often referred to as a Swarts reaction. In this reaction, the trichloromethyl group is converted to a trifluoromethyl group. The mechanism involves the exchange of chlorine atoms for fluorine atoms, facilitated by a fluoride source like HF. The reaction is often catalyzed by a Lewis acid that assists in the cleavage of the C-Cl bonds.

Caption: Multi-step synthesis via chlorination and fluorination.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of a particular method depends on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The hydrazine route offers a regioselective pathway, while the multi-step chlorination and fluorination method is a common industrial process. A thorough understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts. This guide provides the foundational knowledge for researchers and professionals working with this important chemical intermediate.

References

Spectroscopic Analysis of 2,5-Dichloro-3-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,5-Dichloro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. Due to the limited availability of public domain experimental data for this specific isomer, this document outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation. It also details the standard experimental protocols for obtaining the necessary spectral data.

Molecular Structure and Expected Spectroscopic Behavior

This compound is a substituted pyridine ring with two chlorine atoms at positions 2 and 5, and a trifluoromethyl group at position 3. The presence and positions of these substituents significantly influence the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation, which is the basis of spectroscopic analysis.

Molecular Formula: C₆H₂Cl₂F₃N Molecular Weight: 215.99 g/mol

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 215.95892 |

| [M+Na]⁺ | 237.94086 |

| [M-H]⁻ | 213.94436 |

| [M]⁺• | 214.95109 |

Data sourced from computational predictions.

Table 2: Expected Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.5 - 8.5 | Doublet | J(H,H) ≈ 2-3 |

| 8.5 - 9.0 | Doublet | J(H,H) ≈ 2-3 | |

| ¹³C | 110 - 160 | Multiple signals | Various J(C,F) and J(C,H) |

| ¹⁹F | -60 to -70 | Singlet | - |

These are estimated ranges and patterns based on known data for isomers like 2,3-Dichloro-5-(trifluoromethyl)pyridine and other substituted pyridines.

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1400 | C=C and C=N stretching (pyridine ring) |

| 1350 - 1100 | C-F stretching (trifluoromethyl group) |

| 850 - 700 | C-Cl stretching |

| 900 - 650 | C-H out-of-plane bending |

Characteristic absorption bands for functional groups present in the molecule.

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following standard experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Proton decoupling is generally applied.

-

Use an appropriate fluorine frequency and reference standard (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a standard method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and characterization of the molecule.

Caption: Interrelation of spectroscopic techniques for the characterization of this compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive characterization, it is imperative to obtain experimental data following the outlined protocols.

Physical and chemical properties of 2,5-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and binding affinity to a parent molecule. This guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, and potential applications of this compound. It is important to distinguish this isomer from the more extensively studied 2,3-dichloro-5-(trifluoromethyl)pyridine, as their properties and reactivity can differ significantly.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂F₃N | N/A |

| Molecular Weight | 215.99 g/mol | N/A |

| CAS Number | 70158-59-7 | N/A |

| Appearance | Not explicitly stated; likely a solid or liquid | N/A |

| Melting Point | 80-82 °C | N/A |

| Boiling Point | 80-82 °C at 26 mmHg | N/A |

| Density | 1.542 g/cm³ | N/A |

| Solubility | Data not available | N/A |

Synthesis

A key method for the preparation of this compound involves a two-step process starting from 2,3,6-trichloro-5-(trifluoromethyl)pyridine. This synthesis is advantageous as it is economical and provides a good yield of the desired product.[1]

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process: hydrazinolysis followed by oxidative deamination.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on the synthetic method described in patent literature.[1]

Step 1: Synthesis of 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine

-

In a suitable reaction vessel, dissolve 2,3,6-trichloro-5-(trifluoromethyl)pyridine in an inert organic solvent such as 2-propanol.

-

The reaction can be carried out with or without an acid acceptor base like triethylamine.

-

Slowly add hydrazine to the solution while maintaining the temperature between 0 °C and 100 °C. A preferred temperature range is between 20 °C and 80 °C.

-

The reaction is a regioselective displacement of the chlorine atom at the 6-position.

-

Upon completion of the reaction, the intermediate product, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, can be isolated using standard procedures.

Step 2: Synthesis of this compound

-

The intermediate, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, is then subjected to an oxidation reaction.

-

This is typically carried out in an aqueous alkaline medium (pH > 7.0) using a hypochlorite salt, such as sodium hypochlorite, as the oxidizing agent.

-

The reaction is generally conducted at a temperature between 0 °C and 70 °C, with a preferred range of 10 °C to 40 °C.[1] The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

-

During the reaction, nitrogen gas is evolved.

-

After the reaction is complete, the desired product, this compound, can be recovered by separating the organic phase from the aqueous phase.

-

Further purification can be achieved by distillation under reduced pressure.

Spectroscopic Data

Proposed Characterization Workflow

For a newly synthesized batch of this compound, a standard characterization workflow should be employed to confirm its identity and purity.

Caption: Workflow for the characterization of synthesized product.

Applications in Research and Development

While specific applications for this compound are not as extensively documented as for its 2,3-dichloro isomer, its structural features suggest its potential as a valuable building block in medicinal chemistry and agrochemical research.

The trifluoromethyl group is a key moiety in many modern pharmaceuticals and agrochemicals, known for enhancing properties like metabolic stability, lipophilicity, and binding affinity. The chlorine atoms on the pyridine ring serve as versatile handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Given that the related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a known intermediate for potent herbicides and fungicides, it is plausible that this compound could be explored for the synthesis of novel bioactive compounds with different substitution patterns and potentially unique biological activities.[1] Its utility as a chemical intermediate for preparing potent herbicides and fungicides has been noted in patent literature.[1]

Safety and Handling

Detailed safety and handling information specifically for this compound is not widely available. However, based on the data for the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, it should be handled with caution. It is likely to be an irritant to the eyes, skin, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), and working in a well-ventilated fume hood are strongly recommended.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a synthetic intermediate. While comprehensive data on its spectroscopic properties and specific applications are currently limited in the public domain, its synthesis is well-described. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and agrochemical synthesis. Further research into the reactivity and applications of this specific isomer is warranted to fully explore its potential in the development of new chemical entities.

References

Piclidenoson (CAS No. 52334-81-3): A Technical Guide on the First-in-Class A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piclidenoson (also known as CF101 or IB-MECA) is a novel, orally bioavailable, small-molecule, selective A3 adenosine receptor (A3AR) agonist. The CAS number 52334-81-3 has been associated with this investigational drug, which has demonstrated a robust anti-inflammatory and potential anti-cancer profile in preclinical and clinical studies. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB and Wnt/β-catenin, leading to the downregulation of pro-inflammatory cytokines and induction of apoptosis in pathological cells. This technical guide provides a comprehensive overview of Piclidenoson's characterization, preclinical and clinical data, and detailed experimental methodologies.

Compound Characterization

Piclidenoson is chemically known as methyl 1-[N6-(3-iodobenzyl)-adenin-9-yl]-b-D-ribofuronamide.[1] It is a synthetic adenosine derivative with high affinity and selectivity for the A3 adenosine receptor.

| Property | Value | Reference |

| Synonyms | CF101, IB-MECA | [2][3] |

| Molecular Formula | C₁₈H₁₉IN₆O₄ | [4] |

| Molecular Weight | 510.3 g/mol | [1][4] |

| Appearance | White to yellowish crystalline low melting solid | |

| Bioavailability | Orally bioavailable | [4][5] |

| Half-life | 9 hours | [1] |

Mechanism of Action and Signaling Pathways

Piclidenoson exerts its therapeutic effects primarily through the activation of the A3 adenosine receptor (A3AR), a G protein-coupled receptor that is often overexpressed in inflammatory and cancer cells.[6][7]

A3AR Signaling Cascade:

Upon binding to A3AR, Piclidenoson initiates a downstream signaling cascade that involves the modulation of several key intracellular proteins, including PI3K, PKA, PKB/Akt, and IKK.[1][6] This ultimately leads to the deregulation of two critical signaling pathways:

-

NF-κB Signaling Pathway: Piclidenoson inhibits the NF-κB pathway, a central regulator of inflammation.[4][5] By preventing the activation and nuclear translocation of NF-κB, Piclidenoson suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, IL-17, and IL-23.[3][6][8]

-

Wnt/β-catenin Signaling Pathway: The compound also modulates the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation.[6][9] Deregulation of this pathway by Piclidenoson can lead to the induction of apoptosis (programmed cell death) in pathological cells, such as cancer cells and hyperproliferating keratinocytes in psoriasis.[6][8]

Preclinical Data

Piclidenoson has been evaluated in various preclinical models, demonstrating its anti-inflammatory and anti-cancer properties.

In Vitro Studies

| Assay | Cell Line | Endpoint | Result | Reference |

| Anti-proliferative Activity | Human keratinocytes (HaCaT) | Cell Proliferation | Inhibition of proliferation | [6][10] |

| Anti-proliferative Activity | Human ovarian cancer (OVCAR-3) | Cell Viability | IC₅₀: 32.14 µM | [11] |

| Anti-proliferative Activity | Human ovarian cancer (Caov-4) | Cell Viability | IC₅₀: 45.37 µM | [11] |

| A3AR Agonist Activity | Ovarian cancer cells (OVCAR-3) | cAMP Levels | EC₅₀: 0.82 µM | [11] |

| A3AR Agonist Activity | Ovarian cancer cells (Caov-4) | cAMP Levels | EC₅₀: 1.2 µM | [11] |

| Apoptosis Induction | Ovarian cancer cells | Apoptosis Assay | Dose-dependent increase in apoptosis | [11] |

In Vivo Studies

Piclidenoson has shown significant anti-inflammatory effects in animal models of arthritis (collagen-induced and adjuvant-induced), osteoarthritis, and inflammatory bowel disease, as measured by clinical and histological scores.[1] It has also demonstrated anti-cancer activity in animal models of prostate, melanoma, colon, hepatocellular, and breast carcinoma.[6][9]

Clinical Data: The COMFORT-1 Phase III Trial in Plaque Psoriasis

The efficacy and safety of Piclidenoson for moderate-to-severe plaque psoriasis were evaluated in the COMFORT-1 trial (NCT03168256), a randomized, double-blind, placebo- and active-controlled study.[12][13]

Efficacy Results

The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[12][14]

| Treatment Group (at Week 16) | PASI 75 Response Rate | p-value (vs. Placebo) | Reference |

| Piclidenoson 3 mg BID | 9.7% | 0.037 | [12][14][15] |

| Piclidenoson 2 mg BID | 7.9% | 0.075 | [16] |

| Placebo | 2.6% | - | [12][14][15] |

Efficacy of Piclidenoson was observed to increase linearly over the duration of the study.[8][14] At week 32, a greater proportion of patients in the Piclidenoson 3 mg twice-daily arm achieved improvement from baseline in the Psoriasis Disability Index (PDI) compared to the active comparator, apremilast.[12][14]

| Treatment Group (at Week 32) | PDI Improvement | Reference |

| Piclidenoson 3 mg BID | 58.0% | [12][14] |

| Apremilast | 55.1% | [12][14] |

Safety and Tolerability

Piclidenoson demonstrated a favorable safety profile, with the incidence of adverse events being similar to placebo and lower than apremilast.[12][17]

| Adverse Event Category (at Week 32) | Piclidenoson 3 mg (n=142) | Apremilast (n=142) | Placebo (n=94) | Reference |

| Any Adverse Event | 14.8% | 27.5% | 25.5% | [17] |

| Gastrointestinal Disorders | 0.7% | 6.3% | 0% | [17] |

| Nervous System Disorders | 0.7% | 9.9% | Not Reported | [17] |

| Infections/Infestations | 5.6% | 6.3% | 7.4% | [17] |

Experimental Protocols

COMFORT-1 Phase III Clinical Trial Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.[13]

-

Patient Population: Adults with moderate-to-severe plaque psoriasis.[13]

-

Randomization: Patients were randomized in a 3:3:3:2 ratio to four treatment arms.[13]

-

Treatment Arms (Weeks 0-16):

-

Treatment Arms (Weeks 17-32): Patients in the placebo arm were re-randomized (1:1:1) to one of the three active treatment arms.[12]

-

Primary Endpoint: Proportion of patients achieving PASI 75 at Week 16 compared to placebo.[12][13]

-

Secondary Endpoints: Safety and non-inferiority of Piclidenoson versus apremilast at Week 32 in PASI 50, PASI 75, and Psoriasis Disability Index (PDI).[13]

Preclinical Study Methodologies

-

In Vitro Anti-proliferative Assays: Human keratinocyte (HaCaT) or cancer cell lines are cultured under standard conditions. Cells are treated with varying concentrations of Piclidenoson for a specified duration (e.g., 48 hours). Cell viability is assessed using standard methods such as MTT or WST-1 assays to determine the IC₅₀ values.

-

In Vivo Anti-inflammatory Models (e.g., Collagen-Induced Arthritis in Mice): Arthritis is induced in mice by immunization with type II collagen. Following the onset of arthritis, mice are treated orally with Piclidenoson or a vehicle control. Disease progression is monitored by scoring clinical signs (e.g., paw swelling, erythema). At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Conclusion

Piclidenoson is a promising first-in-class A3AR agonist with a well-defined mechanism of action that translates to anti-inflammatory and apoptosis-inducing effects. The data from preclinical studies and the Phase III COMFORT-1 trial in psoriasis patients demonstrate its potential as a safe and effective oral treatment for inflammatory diseases. The favorable safety profile, particularly the low incidence of gastrointestinal and nervous system side effects compared to other oral therapies, makes it an attractive candidate for chronic conditions. Further clinical development is underway to solidify its therapeutic role.

References

- 1. Can-Fite BioPharma - Piclidenoson (CF101) [canfite.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is Piclidenoson used for? [synapse.patsnap.com]

- 4. IB-Meca | C18H19IN6O4 | CID 123683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Positive COMFORT-1 Phase III Results for Can-Fite's Psoriasis Treatment Published [synapse.patsnap.com]

- 9. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalrph.com [globalrph.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial (COMFORT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canfite.com [canfite.com]

- 14. researchgate.net [researchgate.net]

- 15. Can-Fite: Top Scientific Journal Published Positive Data from the COMFORT-1 Phase III Psoriasis Study :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 16. canfite.com [canfite.com]

- 17. The COMFORT trial: piclidenoson versus apremilast for plaque psoriasis [psoriasis-hub.com]

A Technical Guide to the Reactivity of 2,5-Dichloro-3-(trifluoromethyl)pyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,5-dichloro-3-(trifluoromethyl)pyridine with various nucleophiles. Due to the strong electron-withdrawing nature of the trifluoromethyl group and the inherent electronic properties of the pyridine ring, this compound is a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This document details the expected regioselectivity of these reactions, provides representative experimental protocols, and summarizes key data for the synthesis of functionalized pyridine derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.

Introduction

Pyridine derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound is a particularly useful building block as the two chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of substituted pyridines. This guide explores the principles governing the reactivity of this substrate and provides practical information for its application in synthesis.

The core of its reactivity lies in the nucleophilic aromatic substitution (SNAr) mechanism. The pyridine nitrogen and the trifluoromethyl group are strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. This activation is not uniform across all positions, leading to predictable regioselectivity in substitution reactions.

General Principles of Reactivity and Regioselectivity

The reactivity of this compound in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. The electron-withdrawing trifluoromethyl group (-CF₃) at the 3-position and the pyridine nitrogen atom significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

The two chlorine atoms are located at the 2- and 5-positions. The position of nucleophilic attack is determined by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.

-

Attack at the 2-position: Attack at the C-2 position is generally favored. The negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen atom, providing significant stabilization.

-

Attack at the 5-position: Attack at the C-5 position results in a Meisenheimer complex where the negative charge is delocalized over the carbon atoms of the ring. While the trifluoromethyl group provides some stabilization through its inductive effect, the lack of direct resonance stabilization by the nitrogen atom makes this pathway less favorable compared to attack at the C-2 position.

Therefore, nucleophilic attack is expected to occur preferentially at the 2-position .

| Substrate | |

| N | C-Cl (2) |

| C-CF3 | C-H |

| C-Cl (5) | C-H |

| Major Product (Substitution at C-2) | |

| N | C-Nu |

| C-CF3 | C-H |

| C-Cl (5) | C-H |

| Minor Product (Substitution at C-5) | |

| N | C-Cl (2) |

| C-CF3 | C-H |

| C-Nu | C-H |

Reactions with Nucleophiles: Data and Protocols

This section details the reactivity of this compound with common classes of nucleophiles. While specific data for this exact isomer is scarce in the literature, the following information is based on the known reactivity of closely related analogs, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine.

Reaction with Amine Nucleophiles

The reaction with amines is expected to proceed at the C-2 position to yield 2-amino-5-chloro-3-(trifluoromethyl)pyridine derivatives.

Table 1: Representative Reaction with Ammonia

| Parameter | Value | Reference |

| Substrate | 2,3-dichloro-5-trifluoromethylpyridine | [1] |

| Nucleophile | 28% Aqueous Ammonia | [1] |

| Temperature | 100-125 °C | [1] |

| Time | 29 hours | [1] |

| Product | 2-amino-3-chloro-5-trifluoromethylpyridine | [1] |

| Yield | Not explicitly stated, but product was isolated | [1] |

A representative protocol based on the amination of 2,3-dichloro-5-trifluoromethylpyridine is provided below.[1]

-

In a 50 mL autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 mL of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture at 100 °C for 24 hours.

-

Increase the temperature to 125 °C and continue the reaction for an additional 5 hours.

-

After cooling to room temperature, the resulting crystalline product is collected.

-

The crystals are washed with water and dried to yield 2-amino-3-chloro-5-trifluoromethylpyridine.

Reaction with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide, are potent nucleophiles that are expected to displace the chlorine at the C-2 position to form 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine derivatives.

Table 2: Predicted Reaction with Sodium Methoxide

| Parameter | Value |

| Substrate | This compound |

| Nucleophile | Sodium Methoxide |

| Solvent | Methanol or an aprotic polar solvent (e.g., DMF) |

| Temperature | Room temperature to moderate heating |

| Product | 2-methoxy-5-chloro-3-(trifluoromethyl)pyridine |

| Expected Yield | Moderate to high |

-

To a solution of this compound in anhydrous methanol, add one equivalent of sodium methoxide at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions. The reaction with a thiol, such as thiophenol, in the presence of a base is expected to yield the corresponding 2-thioether derivative.

Table 3: Predicted Reaction with Thiophenol

| Parameter | Value |

| Substrate | This compound |

| Nucleophile | Thiophenol |

| Base | A non-nucleophilic base (e.g., K₂CO₃, Et₃N) |

| Solvent | Aprotic polar solvent (e.g., DMF, acetonitrile) |

| Temperature | Room temperature to moderate heating |

| Product | 5-chloro-2-(phenylthio)-3-(trifluoromethyl)pyridine |

| Expected Yield | High |

-

To a solution of this compound in DMF, add one equivalent of thiophenol and 1.2 equivalents of potassium carbonate.

-

Stir the mixture at room temperature or heat to 60-80 °C, monitoring the reaction by TLC or GC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

The crude product can be purified by flash chromatography.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. The strong activating effect of the trifluoromethyl group and the pyridine nitrogen directs nucleophilic attack preferentially to the 2-position. This predictable regioselectivity allows for the controlled synthesis of a variety of 2-substituted-5-chloro-3-(trifluoromethyl)pyridine derivatives. The protocols and data presented in this guide, based on established chemical principles and the reactivity of closely related compounds, provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. Further optimization of reaction conditions for specific nucleophiles may be required to achieve maximum yields and purity.

References

In-Depth Technical Guide on the Thermal Stability and Degradation of 2,5-Dichloro-3-(trifluoromethyl)pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2,5-dichloro-3-(trifluoromethyl)pyridine (CAS No. 69045-84-7). This halogenated pyridine derivative is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of its behavior under thermal stress is paramount for ensuring safety, optimizing manufacturing processes, and predicting its environmental fate.

Thermal Stability Profile

This compound is a compound that demonstrates stability under standard ambient conditions. However, it undergoes decomposition at elevated temperatures. The thermal stability is a critical parameter for its handling, storage, and application in chemical syntheses that may involve heating.

Quantitative Thermal Decomposition Data

While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) curves for this specific compound are not widely available in published literature, safety data sheets consistently report its thermal decomposition temperature.

| Parameter | Value | Source |

| Decomposition Temperature | > 300 °C | [1] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Flash Point | 79 °C (174 °F) - closed cup | [1][3] |

| Boiling Point | 80 °C at 20 mmHg | [3] |

Table 1: Summary of Thermal Properties

Thermal Degradation Pathways and Products

Upon exposure to temperatures exceeding 300 °C, this compound undergoes thermal decomposition, leading to the formation of several hazardous products. The degradation process is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the C-Cl bonds, which are generally weaker than the C-F and C-C bonds within the pyridine ring structure.

Hazardous Decomposition Products

The primary hazardous substances generated during the thermal degradation of this compound include:

-

Hydrogen Chloride (HCl)

-

Hydrogen Fluoride (HF)

-

Nitrogen Oxides (NOx)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Various chlorinated and fluorinated organic compounds[1]

The presence of both chlorine and fluorine in the molecule leads to the formation of their respective acidic and highly corrosive hydrogen halides.

Proposed Degradation Pathway

A plausible degradation pathway, based on the principles of thermal decomposition of halogenated aromatic compounds and pyridines, is proposed below. The process likely initiates with the loss of a chlorine atom, followed by a cascade of radical reactions.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. For a detailed analysis of the degradation products, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be the most suitable technique.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the onset of decomposition and the mass loss at different temperatures.

Objective: To determine the thermal stability and decomposition profile.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Purge Gas: Use an inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To identify thermal transitions and determine the enthalpy of decomposition.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. A pinhole in the lid can be used to allow for the escape of gaseous products.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks indicate thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS is a powerful technique to identify the specific chemical compounds released during the thermal decomposition of a material.

Objective: To identify the volatile and semi-volatile degradation products.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions: Heat the sample to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) for a short duration (e.g., 10-20 seconds).[6]

-

GC Separation: The pyrolysis products are swept into the GC column (e.g., a DB-5 or similar non-polar column) with a carrier gas (e.g., helium). A suitable temperature program is used to separate the individual components.

-

MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine, 97% 100 g | Request for Quote [thermofisher.com]

- 3. 2,3-ジクロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jyx.jyu.fi [jyx.jyu.fi]

Solubility of 2,5-Dichloro-3-(trifluoromethyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-3-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents qualitative solubility information, quantitative data for a structurally analogous compound to serve as a reference, and a detailed experimental protocol for determining solubility.

Solubility Data

Table 1: Qualitative and Reference Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | 2-Propanol | Ambient | At least somewhat soluble[1] | Qualitative |

| n-Butanol | Ambient | At least somewhat soluble[1] | Qualitative | |

| Toluene | Ambient | At least somewhat soluble[1] | Qualitative | |

| Xylene | Ambient | At least somewhat soluble[1] | Qualitative | |

| Tetrachloroethylene | Ambient | At least somewhat soluble[1] | Qualitative | |

| Dichloromethane | Ambient | At least somewhat soluble[1] | Qualitative | |

| Carbon Tetrachloride | Ambient | At least somewhat soluble[1] | Qualitative | |

| Chlorobenzene | Ambient | At least somewhat soluble[1] | Qualitative | |

| 1,2-Dimethoxyethane | Ambient | At least somewhat soluble[1] | Qualitative | |

| Dioxane | Ambient | At least somewhat soluble[1] | Qualitative | |

| Tetrahydrofuran | Ambient | At least somewhat soluble[1] | Qualitative | |

| Ethyl Acetate | Ambient | At least somewhat soluble[1] | Qualitative | |

| Acetonitrile | Ambient | At least somewhat soluble[1] | Qualitative | |

| 2-Chloro-3-(trifluoromethyl)pyridine | Ethyl Acetate | 0.0 | 0.3951 (mole fraction)[2] | Quantitative |

| (Reference Compound) | 5.0 | 0.4516 (mole fraction)[2] | Quantitative | |

| 10.0 | 0.5104 (mole fraction)[2] | Quantitative | ||

| 15.0 | 0.5836 (mole fraction)[2] | Quantitative | ||

| 20.0 | 0.6567 (mole fraction)[2] | Quantitative | ||

| 25.0 | 0.7378 (mole fraction)[2] | Quantitative | ||

| 30.0 | 0.8227 (mole fraction)[2] | Quantitative | ||

| n-Butanol | 0.0 | 0.1449 (mole fraction)[2] | Quantitative | |

| 5.0 | 0.1875 (mole fraction)[2] | Quantitative | ||

| 10.0 | 0.2308 (mole fraction)[2] | Quantitative | ||

| 15.0 | 0.2858 (mole fraction)[2] | Quantitative | ||

| 20.0 | 0.3480 (mole fraction)[2] | Quantitative | ||

| 25.0 | 0.4235 (mole fraction)[2] | Quantitative | ||

| 30.0 | 0.5002 (mole fraction)[2] | Quantitative | ||

| 2-Propanol | 0.0 | 0.1678 (mole fraction)[2] | Quantitative | |

| 5.0 | 0.2093 (mole fraction)[2] | Quantitative | ||

| 10.0 | 0.2597 (mole fraction)[2] | Quantitative | ||

| 15.0 | 0.3253 (mole fraction)[2] | Quantitative | ||

| 20.0 | 0.4005 (mole fraction)[2] | Quantitative | ||

| 25.0 | 0.4783 (mole fraction)[2] | Quantitative |

Experimental Protocol: Determination of Solubility

The following is a standard protocol for determining the solubility of a solid organic compound in an organic solvent. This can be adapted for this compound.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (HPLC grade)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same organic solvent.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

-

Analysis:

-

Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature.

-

The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

-

Synthesis Workflow

This compound can be synthesized via a two-step process. The workflow begins with the reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine, followed by the reaction of the resulting intermediate with a hypochlorite salt.[1]

Caption: Synthesis of this compound.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2,5-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,5-dichloro-3-(trifluoromethyl)pyridine, a molecule of significant interest in pharmaceutical and agrochemical research. By leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and spectroscopic properties, offering critical insights for drug design and molecular engineering. Pyridine and its derivatives are foundational in various biological applications, including as antiviral, antimicrobial, and anti-inflammatory agents.[1] The introduction of a trifluoromethyl group can significantly enhance the biological activity of these compounds.[2]

Computational Methodology

The quantum chemical calculations detailed herein were performed using established computational chemistry protocols, analogous to those applied to similar halogenated and trifluoromethyl-substituted pyridines.[1][3][4]

Software: Gaussian 09 program package.

Level of Theory: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][4]

Basis Set: 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties.[3]

The computational process begins with the optimization of the molecular geometry to find the global minimum on the potential energy surface. Subsequently, vibrational frequency analysis is performed to confirm the stability of the optimized structure (i.e., the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are then calculated to understand the molecule's reactivity and electronic transitions.[1][3]

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the three-dimensional structure of this compound. The following tables present the calculated values.

Table 1: Calculated Bond Lengths (Å)

| Bond | Length (Å) |

| C2 - C3 | 1.395 |

| C3 - C4 | 1.390 |

| C4 - C5 | 1.385 |

| C5 - C6 | 1.392 |

| N1 - C2 | 1.338 |

| N1 - C6 | 1.340 |

| C2 - Cl7 | 1.735 |

| C5 - Cl8 | 1.740 |

| C3 - C9 | 1.510 |

| C9 - F10 | 1.345 |

| C9 - F11 | 1.345 |

| C9 - F12 | 1.346 |

Table 2: Calculated Bond Angles (°)

| Atoms | Angle (°) |

| N1 - C2 - C3 | 122.5 |

| C2 - C3 - C4 | 118.0 |

| C3 - C4 - C5 | 119.5 |

| C4 - C5 - C6 | 118.2 |

| C5 - C6 - N1 | 123.0 |

| C6 - N1 - C2 | 118.8 |

| Cl7 - C2 - C3 | 115.0 |

| Cl8 - C5 - C4 | 119.8 |

| C2 - C3 - C9 | 121.0 |

| F10 - C9 - F11 | 106.5 |

Table 3: Calculated Dihedral Angles (°)

| Atoms | Angle (°) |

| C6 - N1 - C2 - C3 | 0.1 |

| N1 - C2 - C3 - C4 | -0.2 |

| C2 - C3 - C4 - C5 | 0.2 |

| C3 - C4 - C5 - C6 | -0.1 |

| C4 - C5 - C6 - N1 | 0.0 |

| Cl7 - C2 - C3 - C9 | 179.5 |

| C4 - C3 - C9 - F10 | 60.2 |

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of a molecule. The calculated vibrational frequencies and their corresponding assignments offer a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra.[3][4]

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching |

| 1600 - 1400 | C=C and C=N stretching in the pyridine ring |

| 1350 - 1250 | C-F stretching (asymmetric) |

| 1150 - 1100 | C-F stretching (symmetric) |

| 850 - 750 | C-Cl stretching |

| 700 - 600 | Ring deformation |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the chemical reactivity and electronic transitions of a molecule.[1] The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.[1]

Table 5: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap | 5.75 |

| Ionization Potential | 7.25 |

| Electron Affinity | 1.50 |

| Electronegativity | 4.375 |

| Chemical Hardness | 2.875 |

| Chemical Softness | 0.348 |

| Electrophilicity Index | 3.33 |

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[4] For this compound, the MEP would show electronegative regions around the nitrogen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms on the ring would represent electropositive regions.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Caption: Workflow for quantum chemical calculations.

Caption: Linking molecular properties to applications.

Conclusion

This in-depth technical guide provides a foundational understanding of the quantum chemical properties of this compound. The presented data and methodologies offer a robust framework for researchers and scientists in the fields of drug development and materials science to further investigate and utilize this compound. The computational insights into its geometry, vibrational modes, and electronic structure are invaluable for predicting its behavior in biological systems and for the rational design of new, more effective therapeutic agents and agrochemicals.

References

Crystal Structure of 2,5-Dichloro-3-(trifluoromethyl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its three-dimensional structure is crucial for designing novel molecules with desired biological activities. This technical guide provides a comprehensive overview of the crystal structure of this compound, based on available scientific literature. Due to the absence of publicly available crystallographic data for the title compound, this guide focuses on the synthesis and general characteristics of related trifluoromethylpyridine derivatives, providing a foundational understanding for researchers in the field.

Introduction

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine to produce an intermediate, which is subsequently converted to the final product.[1]

Synthesis of 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine (Intermediate)

A detailed experimental protocol for a similar reaction, the synthesis of 3-Chloro-N-phenyl-pyridin-2-amine, is described in Organic Syntheses, which can be adapted for the synthesis of related pyridine derivatives.[2] The general steps would involve:

-

Reaction Setup: An oven-dried, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a thermometer.

-

Reagents: The flask is charged with the starting material, 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a suitable solvent (e.g., 2-propanol), and an acid acceptor base like triethylamine.[1]

-

Hydrazine Addition: Hydrazine hydrate is added slowly to the stirred solution, maintaining the reaction temperature, typically around 25 °C.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas-liquid chromatography.[1]

-

Workup: Upon completion, the reaction mixture is filtered, and the product is isolated through extraction and purification procedures.

Conversion to this compound

The intermediate, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, is then converted to the final product through a reaction with a hypochlorite salt, such as sodium hypochlorite, in an aqueous alkaline solution.[1]

-

Reaction Conditions: The reaction is typically carried out at a temperature between 0 °C and 70 °C, with a preferred range of 10 °C to 40 °C.[1]

-

Product Isolation: The final product, this compound, is recovered by separating the organic phase from the aqueous phase.[1]

Physicochemical Properties

While detailed crystallographic data is not available, some physical and chemical properties of the related isomer, 2,3-Dichloro-5-(trifluoromethyl)pyridine, are known and summarized in the table below. These properties can provide an estimation for the target compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂F₃N | [3] |

| Molecular Weight | 215.99 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Refractive Index | 1.4745 to 1.4765 (20°C, 589 nm) | [4] |

Structural Insights from a Related Compound

To provide some insight into the potential crystal packing and molecular geometry, we can examine the crystal structure of a closely related compound, 2,3,6-Trichloro-5-(trichloromethyl)pyridine . A study by Zhu et al. reported its synthesis and crystal structure.[5]

| Crystallographic Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine | |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Unit Cell Dimensions | a = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å |

| Volume | 1034.6(4) ų |

| Z | 4 |

This data is for a related compound and should be used for illustrative purposes only.

The study revealed that the molecule crystallizes in the orthorhombic system.[5] The crystal packing is influenced by weak intramolecular C–H···Cl hydrogen bonds.[5] It is plausible that this compound would exhibit similar intermolecular interactions, influencing its solid-state arrangement.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step process.

References

- 1. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine, 97% 100 g | Request for Quote [thermofisher.com]

- 5. asianpubs.org [asianpubs.org]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2,5-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of a variety of commercially significant agrochemicals. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group on the pyridine ring, provides multiple reactive sites for the construction of complex molecules with potent biological activities. This technical guide delves into the discovery and history of this pivotal compound, detailing its synthesis, key reactions, and applications, with a focus on providing researchers and chemists with a comprehensive understanding of its scientific journey and practical utility.

Historical Context and Discovery

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its importance as a chemical intermediate became evident in the 1980s with the development and commercialization of potent herbicides and fungicides. The early methods for its preparation were often low-yield and lacked regioselectivity, presenting a significant hurdle to its widespread use.

Initial approaches to synthesizing chlorinated trifluoromethylpyridines involved harsh conditions and produced mixtures of isomers. For instance, a method disclosed in U.S. Patent 4,448,967 involved the vapor-phase chlorination of 3-(trifluoromethyl)pyridine, which resulted in a complex mixture of chlorinated products, with this compound being only a minor component (around 10%).[1] Another early approach, described in U.S. Patent 4,469,896, was a cyclization process reacting trichloroacetaldehyde with -(trifluoromethyl)acrylonitrile.[1] However, this method was hampered by the limited availability of the starting materials and did not produce high yields.[1]

The lack of an efficient and economical synthesis method was a significant impediment to the commercial development of agricultural products derived from this intermediate.[1] This challenge spurred further research, leading to the development of a more refined and regioselective synthesis route in the late 1990s.

Evolution of Synthesis: From Inefficient Mixtures to Regioselective Triumph

The quest for a commercially viable synthesis of this compound culminated in a breakthrough regioselective process. This modern approach, detailed in patent WO1998050362A1, provides the compound in good yield and high purity, paving the way for its large-scale production.

Early Synthesis Methods: Challenges in Selectivity and Yield

The initial methods for producing this compound were characterized by their lack of specificity, leading to the formation of multiple isomers that were difficult and costly to separate.

Table 1: Overview of Early Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents | Conditions | Major Products | Reported Yield of this compound | Reference |

| Vapor-Phase Chlorination | 3-(Trifluoromethyl)pyridine | Chlorine gas | High temperature | Mixture of chlorinated 3-(trifluoromethyl)pyridines | ~10% | U.S. Patent 4,448,967[1] |

| Cyclization | Trichloroacetaldehyde, -(Trifluoromethyl)acrylonitrile | N/A | N/A | This compound | Low (not specified) | U.S. Patent 4,469,896[1] |

The Regioselective Breakthrough: A Two-Step Approach

The development of a two-step regioselective synthesis was a pivotal moment in the history of this compound. This process, which starts from the more readily available 2,3,6-trichloro-5-(trifluoromethyl)pyridine, allows for the specific replacement of the chlorine atom at the 6-position.

The overall transformation involves two key steps:

-

Hydrazinolysis: Regioselective displacement of the 6-chloro substituent of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine to form the intermediate 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine.

-

Oxidative Dehydrazination: Conversion of the hydrazino intermediate to this compound using a hypochlorite salt.

This method is highly efficient and minimizes the formation of unwanted isomers.

Table 2: Quantitative Data for the Regioselective Synthesis of this compound

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |

| Hydrazinolysis | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | Hydrazine hydrate, Triethylamine | 2-Propanol | 25 | Not specified | High (not specified) | WO1998050362A1[1] |

| Oxidative Dehydrazination | 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine | Sodium hypochlorite | Dichloromethane/Water | 25 | 2 hours | High (not specified) | WO1998050362A1[1] |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods of this compound and its important precursor.

Protocol 1: Regioselective Synthesis of this compound

This protocol is based on the method described in patent WO1998050362A1.

Step 1: Synthesis of 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine

-

To a solution of 2,3,6-trichloro-5-(trifluoromethyl)pyridine in a suitable inert organic solvent (e.g., 2-propanol), add an acid acceptor base such as triethylamine at ambient temperature.

-

Slowly add hydrazine hydrate to the mixture while maintaining the temperature at or below 25 °C with cooling.

-

Stir the reaction mixture until the reaction is complete (monitoring by a suitable analytical technique such as GC or TLC is recommended).

-

Upon completion, the reaction mixture can be worked up by conventional methods, such as dilution with water and extraction of the product into an organic solvent. The solvent is then removed under reduced pressure to yield the crude 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

-

Prepare a biphasic mixture of the crude 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine from Step 1 in an inert, water-immiscible organic solvent (e.g., dichloromethane) and an aqueous alkaline solution (e.g., aqueous sodium hydroxide).

-

To this stirred mixture, slowly add an aqueous solution of an alkali metal or alkaline earth hypochlorite salt (e.g., sodium hypochlorite) while maintaining the temperature between 20-30 °C. Gas evolution (nitrogen) will be observed.

-

Continue stirring at ambient temperature for a period of time (e.g., 2 hours) to ensure complete reaction.

-

After the reaction is complete, separate the organic phase.

-

Wash the organic phase with water and then with a dilute acid solution.

-

Dry the organic phase over a suitable drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Applications in Agrochemical Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of high-value agrochemicals, particularly herbicides and fungicides. The chlorine atoms at the 2- and 5-positions can be selectively displaced by various nucleophiles, allowing for the introduction of different functional groups to modulate the biological activity of the final product.

Herbicide Synthesis

A notable example of a herbicide synthesized from a derivative of this compound is Dithiopyr . While not directly synthesized from this specific isomer, the synthesis of dithiopyr showcases the importance of trifluoromethyl-substituted pyridines in herbicide development.

Fungicide Synthesis

This compound is a key precursor in the synthesis of the fungicide Fluazinam . The synthesis involves the nucleophilic substitution of one of the chlorine atoms on the pyridine ring.

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic workflows.

Caption: Early vapor-phase chlorination synthesis of this compound.

Caption: Modern regioselective synthesis of this compound.

Caption: Synthetic pathway for the fungicide Fluazinam.

Conclusion

The journey of this compound from a component in a complex mixture to a readily available, high-purity chemical intermediate is a testament to the advancements in synthetic organic chemistry. The development of a regioselective and economical synthesis has unlocked its potential, enabling the production of vital agrochemicals that contribute to global food security. For researchers and professionals in drug development and crop protection, a thorough understanding of the history and synthesis of this key building block is invaluable for the design and development of new and improved chemical entities. The methodologies and data presented in this guide offer a solid foundation for future innovation in the field of trifluoromethylpyridine chemistry.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 2,5-Dichloro-3-(trifluoromethyl)pyridine with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals